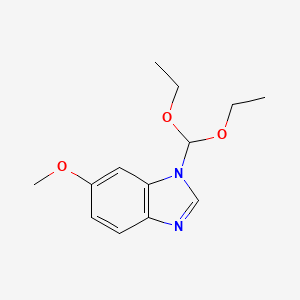
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and phosphodiesterases, leading to the disruption of cellular signaling pathways . This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-(trifluoromethyl)-: Known for its potent antiviral activity.
1H-Benzimidazole, 5-chloro-: Exhibits strong antimicrobial properties.
1H-Benzimidazole, 2-methyl-: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
824428-28-6 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-6-methoxybenzimidazole |
InChI |
InChI=1S/C13H18N2O3/c1-4-17-13(18-5-2)15-9-14-11-7-6-10(16-3)8-12(11)15/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
UGWUNAKGRAKNGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(N1C=NC2=C1C=C(C=C2)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


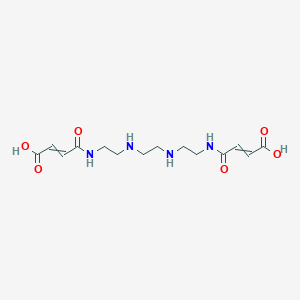

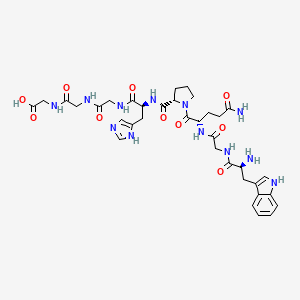
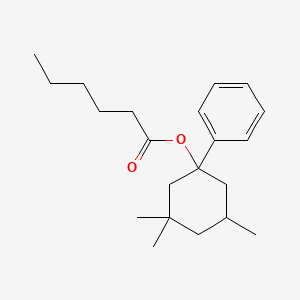
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
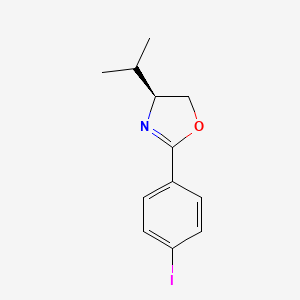
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)

![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)

![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
